2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound with a unique structure that includes methoxy, amino, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenyl 3-bromobenzoate with 2-[(2-methylphenyl)amino]acetamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl acetate .
Uniqueness
2-Methoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22BrN3O4 |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H22BrN3O4/c1-16-6-3-4-9-20(16)26-15-23(29)28-27-14-17-10-11-21(22(12-17)31-2)32-24(30)18-7-5-8-19(25)13-18/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
AXSYUARVCPYVSK-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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